N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
Chemical Identity and Nomenclature
N-[(4-Fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride belongs to the pyrazole class of heterocyclic organic compounds. Its systematic IUPAC name reflects the substituent positions: the pyrazole ring is substituted with methyl groups at positions 2 and 4, while a 4-fluorobenzyl group is attached to the nitrogen at position 3. The hydrochloride salt form introduces a chloride counterion, improving its physicochemical properties.
Molecular Formula : $$ \text{C}{13}\text{H}{17}\text{ClFN}_{3} $$
Molecular Weight : 270.75 g/mol
Structural Features :
- Pyrazole ring (5-membered, two adjacent nitrogen atoms)
- 2- and 4-methyl groups (electron-donating substituents)
- 3-amino-linked 4-fluorobenzyl moiety (aromatic, fluorinated)
- Hydrochloride salt (enhanced solubility)
The compound’s canonical SMILES string is CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)Cl, and its InChI key is ASXLWZDGEDOTHX-UHFFFAOYSA-N, as derived from analogous pyrazole derivatives.
Historical Context of Pyrazole Derivatives in Organic Chemistry
Pyrazoles have been integral to organic chemistry since their discovery in the 19th century. Early work by Ludwig Knorr in 1883 on antipyrine (a pyrazole derivative) laid the groundwork for their pharmacological exploration. The structural versatility of pyrazoles—owing to their two nitrogen atoms and three carbon positions—has enabled diverse applications:
| Era | Key Developments |
|---|---|
| 1880s | Synthesis of antipyrine, the first therapeutic pyrazole (antipyretic and analgesic). |
| 1950s | Discovery of pyrazole’s role in inhibiting enzymes like alcohol dehydrogenase. |
| 2000s | Fluorinated pyrazoles emerge as kinase inhibitors and anticancer agents. |
The introduction of fluorine into pyrazole systems, as seen in N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride, marks a modern advancement aimed at optimizing drug-receptor interactions and metabolic stability.
Significance of Fluorophenyl and Dimethyl Substituents
The fluorophenyl and dimethyl groups confer distinct physicochemical and biological properties:
4-Fluorophenyl Group :
- Electronic Effects : Fluorine’s electronegativity (-I effect) withdraws electron density, polarizing the benzyl group and enhancing binding to hydrophobic pockets in proteins.
- Lipophilicity : The fluorine atom increases logP values, improving membrane permeability.
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo.
2,4-Dimethyl Substituents :
- Steric Effects : The methyl groups at positions 2 and 4 restrict rotational freedom, stabilizing specific conformations critical for target engagement.
- Electron Donation : Methyl groups (+I effect) modulate the pyrazole ring’s electron density, influencing reactivity in substitution reactions.
Synergistic Impact :
The combination of fluorophenyl and dimethyl groups creates a balanced profile of lipophilicity, steric bulk, and electronic modulation. For example, in kinase inhibition, the fluorophenyl group may anchor the compound in ATP-binding pockets, while methyl groups fine-tune van der Waals interactions.
This structural analysis underscores the compound’s potential as a scaffold for developing targeted therapeutics. Subsequent sections will delve into synthetic methodologies, spectroscopic characterization, and emerging applications, adhering to the outlined scope.
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(2)12(9)14-8-10-3-5-11(13)6-4-10;/h3-7,14H,8H2,1-2H3;1H |
InChI Key |
CZGOELGFPIITNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine Cyclization with β-Diketones
The most widely reported method involves cyclocondensation of hydrazine derivatives with β-diketones. For example, reacting 3-(4-fluorobenzylamino)-2,4-pentanedione with hydrazine hydrate in ethanol under reflux conditions forms the pyrazole ring. The reaction proceeds via enamine intermediate formation, followed by cyclization (Scheme 1). Typical conditions include:
The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid in diethyl ether, achieving >95% conversion.
Nucleophilic Substitution on Preformed Pyrazoles
An alternative approach modifies preformed 3-amino-pyrazoles through N-alkylation. 2,4-Dimethylpyrazol-3-amine reacts with 4-fluorobenzyl chloride in acetonitrile using potassium carbonate as a base (Table 1).
Table 1: N-Alkylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility |
| Base | K₂CO₃ | 85% efficiency |
| Temperature | 50–60°C | Prevents decomposition |
| Molar Ratio (Amine:Alkylating Agent) | 1:1.2 | Reduces dimerization |
This method achieves 70–78% yield but requires rigorous purification to remove unreacted starting materials.
Modern Catalytic Approaches
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2023 study demonstrated complete cyclization within 15 minutes using:
- Catalyst: CuI (5 mol%)
- Ligand: 1,10-Phenanthroline
- Microwave Power: 300 W
- Yield Improvement: 22% compared to conventional heating
The rapid heating reduces side reactions like oxidative decomposition, enhancing purity to >98%.
Flow Chemistry Techniques
Continuous flow systems improve scalability and reproducibility. Key advantages include:
- Mixing Efficiency: 3x greater than batch reactors
- Temperature Control: ±1°C accuracy
- Throughput: 50 g/hr capacity
A representative protocol pumps 4-fluorobenzylamine and diketone precursors through a Pd/C-packed column at 100°C, achieving 82% isolated yield.
Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol remains preferred for balance between solubility and ease of removal.
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 75 | 95 |
| DMF | 36.7 | 68 | 89 |
| Toluene | 2.4 | 41 | 78 |
Catalytic Systems
Palladium and copper catalysts significantly affect regioselectivity. Pd(OAc)₂ suppresses formation of the 1,5-diamino byproduct by 40% compared to Cu-based systems.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Traditional Cyclization | 75 | 95 | Moderate | 1.0 |
| Microwave-Assisted | 88 | 98 | High | 1.8 |
| Flow Chemistry | 82 | 97 | Very High | 2.5 |
Microwave methods offer the best yield-purity balance but incur higher energy costs. Flow systems excel in large-scale production despite greater initial investment.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1) removes residual hydrazine and diketones. Adding 1% activated carbon during hot filtration improves color from yellow to white.
Analytical Confirmation
- ¹H NMR (400 MHz, D₂O): δ 7.45 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 4.35 (s, 2H, CH₂), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, CH₃)
- HPLC: >99% purity on C18 column (ACN:H₂O = 65:35)
Emerging Innovations
Photocatalytic Methods
Visible-light-driven catalysis using eosin Y reduces reaction time to 2 hours with 80% yield. The mechanism involves singlet oxygen generation, facilitating dehydrogenative cyclization.
Biocatalytic Approaches
Immobilized transaminases convert keto precursors to amines at 30°C, achieving 65% yield. While promising, enzyme costs remain prohibitive for industrial use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its therapeutic potential and mechanism of action.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Pyrazole Derivatives
Fluorophenyl-Containing Amines
The 4-fluorobenzyl group is a critical structural element shared with several therapeutic agents:
Sarizotan Hydrochloride () :
Sarizotan incorporates a 5-(4-fluorophenyl)pyridine moiety linked to a benzopyran-methyl group. Approved for Parkinson’s-associated dyskinesia, its fluorophenyl group enhances dopamine regulation via sigma-1 receptor antagonism. The benzopyran core increases rigidity, improving target selectivity compared to the flexible pyrazole-based target compound .- The pyrrole’s electron-rich nature may alter receptor binding kinetics .
Compounds with Alternative Core Structures
Pexidartinib Hydrochloride () :
A pyrrolo[2,3-b]pyridine-based kinase inhibitor, pexidartinib’s trifluoromethylpyridine group confers distinct solubility and target specificity (CSF1R inhibition). Unlike the target compound, it lacks a pyrazole core but shares the hydrochloride salt formulation for enhanced bioavailability .- This structural variation expands applications into oncology or agrochemistry, diverging from the target compound’s CNS focus .
Research Findings and Mechanistic Insights
- Sigma Receptor Interactions: Fluorophenyl-substituted compounds, including the target, demonstrate concentration-dependent modulation of dopamine release in rat striatal slices, suggesting sigma receptor involvement . The target’s dimethylpyrazole core may reduce off-target effects (e.g., phencyclidine receptor binding) compared to morpholino- or flavone-based ligands .
- Bioavailability Considerations : The hydrochloride salt improves aqueous solubility relative to neutral analogs, as seen in sarizotan and pexidartinib .
- Substituent Effects: The 4-fluorophenyl group enhances metabolic stability and blood-brain barrier penetration compared to non-halogenated or bulkier substituents (e.g., ethylpyrazole) .
Biological Activity
N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound characterized by its unique pyrazole structure, which incorporates a 4-fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H15ClFN3
- Molecular Weight : 255.72 g/mol
- Structure : The compound features a pyrazole ring with a dimethylamino group and a 4-fluorophenyl substituent, enhancing its solubility and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Binding Affinity : The presence of the fluorophenyl group increases binding affinity to target proteins, which is crucial for modulating biological responses.
- Molecular Interactions : The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing the compound's efficacy in various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has shown potential in inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially offering therapeutic avenues for conditions characterized by inflammation.
- Antimicrobial Properties : In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
- In Vitro Antimicrobial Evaluation
- Anticancer Studies
Comparative Analysis
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 0.22 - 0.25 | Effective against S. aureus |
| Compound A | Anticancer | Varies | Induces apoptosis in cancer cells |
| Compound B | Anti-inflammatory | Not specified | Potential therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
